2,2-Dimethyl-N-pyridin-2-yl-propionamide
Overview
Description
2,2-Dimethyl-N-pyridin-2-yl-propionamide is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . It is a white to yellow crystalline powder that is soluble in solvents such as dichloromethane, ethyl acetate, and methanol . This compound is known for its utility in organic synthesis and has various applications in scientific research.
Scientific Research Applications
2,2-Dimethyl-N-pyridin-2-yl-propionamide is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Safety and Hazards
This compound has several hazard statements: H302, H317, H319, H335, indicating that it may be harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-N-pyridin-2-yl-propionamide can be synthesized through the reaction of 2-amino-3-acetylpyridine with pivaloyl chloride in the presence of a base such as triethylamine . The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction mixture is often subjected to extraction and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-pyridin-2-yl-propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions with reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-pyridin-2-yl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
2,2-Dimethyl-N-pyridin-2-yl-propionamide can be compared with other similar compounds, such as:
- 2,2-Dimethyl-N-pyridin-4-yl-propionamide
- 2,2-Dimethyl-N-pyridin-3-yl-propionamide
- 2-Pivalamidopyridine
These compounds share a similar structural framework but differ in the position of the pyridine ring or the substituents attached to it. The unique positioning of the pyridine ring in this compound contributes to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2,2-dimethyl-N-pyridin-2-ylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2,3)9(13)12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSPVYCZBDFPHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359988 | |
Record name | 2,2-Dimethyl-N-pyridin-2-yl-propionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86847-59-8 | |
Record name | 2,2-Dimethyl-N-pyridin-2-yl-propionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Pivaloylamino)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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